GLP-1R agonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

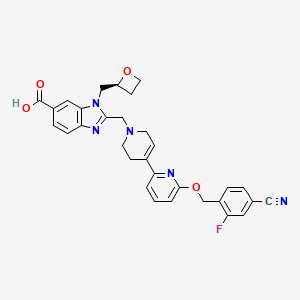

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H28FN5O4 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C31H28FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-8,14-15,24H,9-13,17-19H2,(H,38,39)/t24-/m0/s1 |

InChI Key |

HLOTYODPTNOHMJ-DEOSSOPVSA-N |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |

Canonical SMILES |

C1COC1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

The Intracellular Symphony: A Technical Guide to the Mechanism of GLP-1 Receptor Agonist Action in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists on pancreatic beta-cells. As the placeholder "GLP-1R agonist 3" suggests a focus on the core and advanced principles of this drug class, this document will detail the canonical and non-canonical signaling pathways, their quantitative effects on insulin secretion and cellular function, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism: Augmenting Glucose-Stimulated Insulin Secretion

GLP-1R agonists enhance insulin secretion in a glucose-dependent manner, a crucial feature that minimizes the risk of hypoglycemia.[1] This action is primarily mediated through the activation of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR), on the surface of pancreatic beta-cells.[2][3] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gαs subunit. This initiates a cascade of intracellular events that potentiate the beta-cell's response to elevated glucose levels.[4][5]

The binding of a GLP-1R agonist to its receptor on the pancreatic beta-cell initiates a cascade of intracellular signaling events primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP is a critical node, activating two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (Epac) pathway. Both pathways converge to amplify glucose-stimulated insulin secretion (GSIS) through modulation of ion channel activity, mobilization of intracellular calcium, and enhancement of insulin granule exocytosis.

Beyond their immediate effects on insulin secretion, GLP-1R agonists also exert long-term beneficial effects on beta-cell health. They promote beta-cell proliferation and survival by activating transcription factors like CREB, which in turn upregulates the expression of genes crucial for beta-cell function and resilience, such as PDX-1 and IRS2. Some evidence also points to the involvement of the PI3K/Akt signaling pathway in the anti-apoptotic effects of GLP-1R agonists.

Key Signaling Pathways

The intracellular response to GLP-1R activation is multifaceted, involving a network of signaling molecules that ultimately fine-tune insulin secretion and promote beta-cell health.

The Canonical cAMP/PKA Pathway

Activation of the GLP-1R leads to a rapid increase in intracellular cAMP, which subsequently binds to and activates Protein Kinase A (PKA). Activated PKA phosphorylates several key substrates within the beta-cell to potentiate insulin secretion. These include:

-

KATP Channels: PKA-mediated phosphorylation of the SUR1 subunit of the ATP-sensitive potassium (KATP) channels contributes to their closure. This reduces potassium efflux, leading to membrane depolarization.

-

Voltage-Dependent Ca2+ Channels (VDCCs): PKA can phosphorylate L-type VDCCs, increasing their open probability and leading to a greater influx of extracellular Ca2+.

-

Exocytotic Machinery: PKA is thought to phosphorylate proteins involved in the docking and fusion of insulin granules with the plasma membrane, thereby enhancing the efficiency of exocytosis.

The cAMP/Epac2 Pathway

In addition to PKA, cAMP also activates the Exchange protein directly activated by cAMP 2 (Epac2), a guanine nucleotide exchange factor. Epac2 activation represents a PKA-independent pathway for GLP-1R signaling and plays a significant role in insulin secretion by:

-

Mobilizing Intracellular Ca2+: Epac2 sensitizes ryanodine receptors on the endoplasmic reticulum, leading to Ca2+-induced Ca2+ release (CICR) and a further increase in cytosolic Ca2+ levels.

-

Enhancing Granule Docking: Epac2 interacts with proteins of the exocytotic machinery, such as Rim2 and Piccolo, to promote the priming and docking of insulin granules at the plasma membrane.

Other Signaling Inputs

While the cAMP-dependent pathways are central, other signaling cascades are also implicated in the full spectrum of GLP-1R agonist effects:

-

PI3K/Akt Pathway: This pathway is primarily linked to the pro-survival and anti-apoptotic effects of GLP-1R agonists. Activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote cell survival.

-

Calcineurin/NFAT Pathway: Some studies suggest a role for the calcineurin/NFAT signaling pathway in GLP-1R agonist-induced human beta-cell proliferation, particularly in younger individuals.

Below is a DOT script representation of the core GLP-1R signaling pathways in pancreatic beta-cells.

Caption: Core signaling pathways of GLP-1R agonists in beta-cells.

Quantitative Effects on Beta-Cell Function

The efficacy of GLP-1R agonists can be quantified by their potency in stimulating cAMP production and their ability to enhance glucose-stimulated insulin secretion. The following tables summarize representative data from in vitro studies.

Table 1: In Vitro Potency (EC50) for cAMP Production in GLP-1R Expressing Cells

| Agonist | Cell Line | EC50 (pM) | Reference |

| GLP-1 (7-36)NH2 | CHO-GLP-1R | ~10-50 | |

| Exendin-4 | CHO-GLP-1R | ~10-100 | |

| Liraglutide | CHO-GLP-1R | ~50-150 | |

| Semaglutide | CHO-GLP-1R | ~5-20 | |

| Dulaglutide | CHO-GLP-1R | ~20-80 |

Note: EC50 values can vary depending on the cell line and assay conditions.

Table 2: Augmentation of Glucose-Stimulated Insulin Secretion (GSIS) by GLP-1R Agonists

| Agonist (Concentration) | Cell/Islet Type | Glucose Conditions (Low/High) | Fold Increase in Insulin Secretion (vs. High Glucose alone) | Reference |

| Exendin-4 (10-100 nM) | INS-1 cells | 3 mM / 17 mM | ~2-5 fold | |

| GLP-1 (10 nM) | Mouse Islets | 3 mM / 11 mM | ~1.5-3 fold | |

| Liraglutide (100 nM) | Human Islets | 3.3 mM / 16.7 mM | ~2-4 fold | |

| Semaglutide (100 nM) | INS-1 832/3 cells | 3 mM / 11 mM | ~3-6 fold |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GLP-1R agonists on pancreatic beta-cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GLP-1R agonist to potentiate insulin secretion in response to high glucose.

Materials:

-

Pancreatic islets (e.g., mouse, human) or insulin-secreting cell line (e.g., INS-1, MIN6).

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

-

Low glucose KRBB (e.g., 2.8 mM glucose).

-

High glucose KRBB (e.g., 16.7 mM glucose).

-

GLP-1R agonist of interest.

-

Insulin ELISA kit.

Procedure:

-

Islet/Cell Preparation: Culture islets or cells overnight. For static GSIS, hand-pick islets of similar size.

-

Pre-incubation: Wash islets/cells with a pre-warmed basal (low glucose) KRBB. Pre-incubate in low glucose KRBB for 60-120 minutes at 37°C to allow insulin secretion to return to a basal level.

-

Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRBB (with or without the test agonist, depending on the experimental design) and incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the buffer with high glucose KRBB containing the test GLP-1R agonist at the desired concentration. Incubate for 60 minutes at 37°C.

-

Sample Collection: Collect the supernatant. The remaining islets/cells can be lysed to measure total insulin content.

-

Quantification: Measure insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit.

-

Data Analysis: Normalize secreted insulin to the total insulin content or total protein content. Calculate the stimulation index (fold increase of stimulated over basal secretion).

Below is a DOT script representation of a typical GSIS experimental workflow.

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Intracellular cAMP Measurement

This assay quantifies the production of the second messenger cAMP in response to GLP-1R agonist stimulation.

Materials:

-

Pancreatic islets or beta-cell line.

-

Stimulation buffer (e.g., KRBB) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

GLP-1R agonist of interest.

-

Lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA, HTRF).

Procedure:

-

Islet/Cell Preparation: Culture islets or cells to the desired confluency.

-

Pre-incubation: Pre-incubate the cells in stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add the GLP-1R agonist at various concentrations and incubate for a defined period (e.g., 5-30 minutes) at 37°C.

-

Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

-

Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay.

-

Data Analysis: Normalize cAMP levels to total protein concentration. Plot a dose-response curve to determine the EC50 of the agonist.

Intracellular Calcium ([Ca2+]i) Measurement

This assay visualizes and quantifies changes in intracellular calcium concentration following GLP-1R agonist stimulation.

Materials:

-

Pancreatic islets or beta-cells cultured on glass coverslips.

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Extracellular salt solution (e.g., SES) with varying glucose concentrations.

-

GLP-1R agonist of interest.

-

Fluorescence microscopy setup with a perfusion system.

Procedure:

-

Cell Loading: Incubate the cells with a Ca2+ indicator dye in a suitable buffer for 15-30 minutes at room temperature or 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Imaging: Mount the coverslip on a fluorescence microscope. Perfuse the cells with a low glucose buffer to establish a baseline [Ca2+]i.

-

Stimulation: Switch the perfusion to a high glucose buffer, followed by the addition of the GLP-1R agonist.

-

Data Acquisition: Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths are used, and the ratio of emitted fluorescence is calculated to determine [Ca2+]i.

-

Data Analysis: Plot the change in fluorescence intensity or [Ca2+]i over time to visualize the calcium response to the agonist.

Conclusion

GLP-1R agonists represent a cornerstone in the management of type 2 diabetes, primarily through their potent effects on pancreatic beta-cells. Their mechanism of action is a complex interplay of intracellular signaling pathways, predominantly the cAMP/PKA and cAMP/Epac2 cascades, which collectively enhance glucose-stimulated insulin secretion in a finely tuned, glucose-dependent manner. Furthermore, their ability to promote beta-cell proliferation and survival offers the potential for disease-modifying effects. A thorough understanding of these molecular mechanisms, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development and optimization of this critical class of therapeutic agents.

References

- 1. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A method for mouse pancreatic islet isolation and intracellular cAMP determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

An In-Depth Technical Guide to the Synthesis and Chemical Structure Elucidation of Semaglutide (A GLP-1R Agonist)

For Researchers, Scientists, and Drug Development Professionals

Semaglutide is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and for chronic weight management.[][2] Its efficacy is rooted in its structural modifications, which enhance its resistance to enzymatic degradation and prolong its half-life, allowing for once-weekly administration.[3][4] This guide provides a detailed overview of the synthesis, chemical structure elucidation, and signaling pathways of Semaglutide.

Chemical Structure of Semaglutide

Semaglutide is a 31-amino acid peptide analog of human GLP-1, with 94% sequence homology to the native peptide.[] Its molecular formula is C187H291N45O59. The enhanced pharmacokinetic profile of Semaglutide is achieved through three key structural modifications:

-

Substitution at Position 8: The native alanine is replaced with α-aminoisobutyric acid (Aib), which protects against degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme.

-

Acylation at Position 26: A C-18 fatty diacid chain is attached to the lysine residue via a hydrophilic spacer. This modification facilitates strong binding to serum albumin, which reduces renal clearance and extends the molecule's half-life to approximately 160 hours.

-

Substitution at Position 34: The native lysine is replaced with arginine to prevent the incorrect attachment of the fatty diacid chain to this position.

| Property | Value | Reference |

| Molecular Formula | C187H291N45O59 | |

| Molecular Weight | 4113.64 g/mol | |

| Amino Acid Count | 31 | |

| Half-life | ~160 hours |

Chemical Structure Elucidation

The confirmation of Semaglutide's primary structure and the identification of impurities are critical for ensuring its safety and efficacy. A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being central to the workflow.

Analytical Techniques for Structural Characterization:

| Technique | Purpose | Key Parameters/Findings |

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and separation of impurities. | Typically uses C18 columns with acetonitrile/water mobile phases containing ion-pairing agents like trifluoroacetic acid (TFA) or formic acid (FA). |

| Two-Dimensional Liquid Chromatography (2D-LC) | Enhanced separation of co-eluting impurities. | An orthogonal setup, often with a non-MS-compatible buffer in the first dimension and an MS-compatible buffer in the second, improves resolution. |

| Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) | Accurate mass determination and sequence confirmation. | Provides high-resolution mass data for the parent molecule and its fragments, enabling confident identification. |

| UV-Visible Spectrophotometry | Quantification and routine analysis. | The maximum absorption wavelength for Semaglutide is approximately 293 nm. |

| Amino Acid Analysis (AAA) | Confirms the amino acid composition. | Used to quantify individual amino acids, including the non-proteinogenic Aib. |

This protocol is a representative example for the detailed characterization of Semaglutide and its impurities.

-

Sample Preparation: Dissolve Semaglutide reference standard and test samples in a suitable solvent, such as a water/methanol mixture (e.g., 70:30 v/v), to a concentration of 1 mg/mL.

-

First Dimension (1D) LC Separation:

-

Column: AdvanceBio Peptide Plus or similar C18 column.

-

Mobile Phase: Use a buffer system that provides high-resolution separation, such as a phosphate buffer, which may not be MS-compatible.

-

Gradient: A suitable gradient of acetonitrile in the mobile phase.

-

-

Heart-Cutting and Transfer: The fractions of interest from the 1D separation are automatically transferred to the second dimension system.

-

Second Dimension (2D) LC Separation:

-

Column: A different selectivity column to ensure orthogonal separation.

-

Mobile Phase: An MS-compatible mobile phase, such as water and acetonitrile with 0.1% formic acid.

-

Gradient: A fast gradient to rapidly elute the transferred fractions.

-

-

Mass Spectrometry Detection:

-

Instrument: A high-resolution mass spectrometer such as an Agilent 6545XT AdvanceBio LC/Q-TOF.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data for fragmentation analysis.

-

-

Data Analysis:

-

Software: Use specialized software like Agilent MassHunter BioConfirm to process the data.

-

Confirmation: Confirm the mass of the intact peptide and identify impurities based on their accurate mass and fragmentation patterns.

-

Synthesis of Semaglutide

The primary method for synthesizing Semaglutide is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. Alternative methods, such as liquid-phase synthesis and hybrid approaches combining SPPS and recombinant expression, have also been developed to improve yield and reduce costs.

| Synthesis Parameter | Description |

| Synthesis Strategy | Fmoc-based Solid-Phase Peptide Synthesis (SPPS). |

| Resin | Glycine-loaded resin (e.g., Gly-2-CTC resin). |

| Coupling Reagents | DIC/HOBt or HBTU/DIPEA systems. |

| Side Chain Attachment | The fatty acid side chain is coupled to the Lys26 residue after the main peptide chain is assembled. |

| Cleavage | The synthesized peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA-based). |

| Purification | Crude peptide is purified using RP-HPLC. |

This protocol outlines the general steps for the SPPS of Semaglutide.

-

Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the amino acid on the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid in the sequence using coupling reagents (e.g., HBTU, HOBt, and DIPEA in DMF).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Monitor the completion of the reaction (e.g., using a ninhydrin test).

-

-

Iterative Cycling: Repeat the deprotection and coupling steps for each amino acid in the Semaglutide sequence.

-

Side Chain Modification: After the full peptide backbone is assembled, selectively deprotect the side chain of the Lys26 residue and couple the fatty acid-spacer moiety.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA, water, and scavengers) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS.

Signaling Pathways

Semaglutide exerts its therapeutic effects by binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR). This activation triggers several downstream intracellular signaling pathways.

The primary signaling cascade involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade enhances glucose-dependent insulin synthesis and secretion from pancreatic β-cells.

Caption: Semaglutide-activated cAMP/PKA signaling pathway.

In addition to the cAMP pathway, GLP-1R activation also engages the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is crucial for the proliferation and survival of pancreatic β-cells.

Caption: Semaglutide-activated PI3K/Akt signaling pathway.

Experimental Workflow for Characterization

A comprehensive workflow is necessary for the quality control and characterization of Semaglutide, from initial synthesis to final product release. This involves a multi-step process to ensure purity, identity, and potency.

Caption: Experimental workflow for Semaglutide synthesis and characterization.

References

The Rational Design of a Once-Weekly GLP-1 Agonist: A Technical Guide to the Discovery and Lead Optimization of Semaglutide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and lead optimization process of Semaglutide, a long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist. Developed by Novo Nordisk, Semaglutide's journey from a derivative of the once-daily agonist Liraglutide to a once-weekly therapeutic for type 2 diabetes and obesity showcases a masterful application of medicinal chemistry and rational drug design principles. The primary goal was to extend the drug's half-life significantly by enhancing its binding affinity to serum albumin while maintaining high potency at the GLP-1 receptor and ensuring stability against metabolic degradation.[1]

From Daily to Weekly: The Starting Point and Core Strategy

The development of Semaglutide was a direct evolution from Liraglutide, a successful once-daily GLP-1R agonist. Liraglutide achieved its extended half-life through the attachment of a C16 fatty acid to the peptide backbone, which promotes reversible binding to serum albumin.[1] The ambition for its successor was to achieve a pharmacokinetic (PK) profile suitable for once-weekly administration.[1][2]

The core strategy involved a multi-pronged approach to modify the human GLP-1(7-37) peptide backbone:

-

Protection Against Enzymatic Degradation: Native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide at the alanine residue in position 8.[3] To prevent this, a common strategy, also adopted for Semaglutide, is to substitute this alanine with a non-natural amino acid, 2-aminoisobutyric acid (Aib).

-

Enhancement of Albumin Binding: To dramatically increase the half-life, the affinity for serum albumin needed to be significantly improved over that of Liraglutide. This was pursued by optimizing the fatty acid side chain attached to a lysine residue. The optimization focused on the length of the fatty diacid chain and the chemical nature of the linker connecting it to the peptide.

-

Maintaining High Receptor Potency: While enhancing albumin binding, it was critical to ensure the molecule retained high affinity and potency for the GLP-1 receptor to exert its therapeutic effect.

Lead Optimization: A Systematic Approach

The lead optimization process for Semaglutide was a systematic investigation of structure-activity relationships (SAR) and structure-pharmacokinetic relationships. Researchers synthesized and evaluated a series of GLP-1 analogues, focusing on modifications at position 26.

Peptide Backbone Modifications

Two key amino acid substitutions relative to human GLP-1 were introduced into the peptide backbone to form the foundation for Semaglutide:

-

Ala8 -> Aib8: This substitution at position 8 confers resistance to DPP-4 degradation.

-

Lys34 -> Arg34: This substitution at position 34 was made to prevent the C18 fatty diacid chain from incorrectly binding to this position.

Side Chain Optimization: The Key to Longevity

With a stable peptide backbone established, the focus shifted to the albumin-binding moiety attached at Lys26. This involved exploring different fatty diacid lengths and various linkers.

-

Fatty Diacid Chain Length: Analogues with fatty diacid chains of varying lengths (from C12 to C20) were synthesized. The data revealed that increasing the chain length from C16 (used in Liraglutide) to C18 improved albumin binding. While this slightly decreased receptor potency in the absence of albumin, the gain in albumin affinity was the dominating factor for extending the half-life.

-

Linker Chemistry: The linker connecting the fatty diacid to the peptide proved crucial for optimizing both albumin affinity and receptor potency. Simple, hydrophilic linkers composed of gamma-glutamic acid (γGlu) and polyethylene glycol-like elements (OEG) were found to be most effective. The final linker design for Semaglutide consists of a γGlu moiety and two OEG units.

This systematic process identified Semaglutide as the optimal candidate, possessing a balanced profile of high receptor potency, strong albumin binding, and a significantly prolonged pharmacokinetic profile suitable for once-weekly dosing.

Quantitative Data Summary

The following tables summarize the key quantitative data from the lead optimization process that led to the selection of Semaglutide.

Table 1: In Vitro Potency and Receptor Binding of Key GLP-1 Analogues

| Compound | Modifications from Human GLP-1(7-37) | GLP-1R Binding IC50 (nM) [0% HSA] | In Vitro Potency EC50 (pM) |

| Native GLP-1(7-37) | - | 5.3 ± 0.4 | 16.2 |

| Liraglutide | Arg34, Lys26(γGlu-C16 fatty acid) | 0.12 ± 0.01 | 61 |

| Analogue 20 | Aib8, Arg34, Lys26(γGlu-OEG-OEG-C18 diacid) | 0.41 ± 0.05 | 8.3 |

| Analogue 21 | Aib8, Arg34, Lys26(γGlu-γGlu-OEG-OEG-C18 diacid) | 0.43 ± 0.05 | 9.0 |

| Semaglutide | Aib8, Arg34, Lys26(γGlu-OEG-OEG-C18 diacid) | 0.38 ± 0.06 | 8.3 |

| Data sourced from Lau, J. et al. J. Med. Chem. 2015, 58, 7370-7380. |

Table 2: Pharmacokinetic Properties of Liraglutide and Semaglutide in Mini-Pigs

| Compound | Administration | Half-life (t½) (hours) | Mean Residence Time (MRT) (hours) |

| Liraglutide | IV | 22.8 | 31.5 |

| Semaglutide | IV | 46.1 | 63.6 |

| Liraglutide | SC | 23.3 | 32.5 |

| Semaglutide | SC | Not Reported | 63.6 |

| Data sourced from Lau, J. et al. J. Med. Chem. 2015, 58, 7370-7380. |

Core Experimental Protocols

The characterization of Semaglutide and its analogues relied on a series of robust in vitro assays.

GLP-1R Binding Assay (Competitive)

This assay determines the affinity of a test compound for the GLP-1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Cell Membrane Preparation: Membranes are prepared from Baby Hamster Kidney (BHK) cells stably transfected with the human GLP-1 receptor. Cells are homogenized in a Tris buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C.

-

Assay Protocol:

-

A fixed concentration of a radioligand (e.g., ¹²⁵I-GLP-1) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., Semaglutide) are added to compete for binding.

-

The reaction is incubated to reach equilibrium (e.g., 2 hours at 37°C).

-

The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity trapped on the filter is measured using a gamma counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is calculated.

In Vitro GLP-1R Functional Assay (cAMP Accumulation)

This assay measures the potency of an agonist by quantifying the production of cyclic AMP (cAMP), the primary second messenger of GLP-1R activation.

-

Cell Line: BHK cells expressing the human GLP-1R and a cAMP-response element (CRE) luciferase reporter system are commonly used.

-

Assay Protocol:

-

Cells are seeded in 96-well plates and grown to confluency.

-

The growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with serial dilutions of the test compound for a defined period (e.g., 30 minutes at 37°C).

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. The EC50 value, representing the concentration at which the agonist elicits 50% of its maximal response, is calculated to determine potency.

Visualizing the Process and Pathway

GLP-1 Receptor Signaling Pathway

// Edges Agonist -> GLP1R [label="Binds"]; GLP1R -> G_alpha [label="Activates", lhead=cluster_gprotein]; G_alpha -> AC [label="Activates"]; ATP -> AC [dir=none, style=dashed]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; cAMP -> EPAC [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> CREB_active [style=invis]; CREB_active -> Insulin_Gene [label="Promotes", ltail=cluster_cytoplasm, lhead=cluster_nucleus];

{rank=same; Agonist; GLP1R;} {rank=same; G_alpha; G_beta_gamma;} {rank=same; AC; ATP;} }

Caption: Canonical GLP-1R signaling cascade.

Experimental Workflow for GLP-1R Agonist Discovery

Caption: High-level screening cascade for lead identification.

Lead Optimization Logic

Caption: Iterative cycle of lead optimization.

References

In-Depth Technical Guide: Binding Affinity and Kinetics of GLP-1 Receptor Agonists

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative binding affinity or kinetic data for a compound explicitly identified as "GLP-1R agonist 3" (CAS 2428640-18-8), also referred to as a "thickened imidazole derivative" or "(R)-4A-1" in some commercial listings referencing patents WO2021197464A1 and WO2018109607A1. The available information from these sources primarily describes its nature as a potent GLP-1R agonist with potential for diabetes research.[1][2] One source provides EC50 values for a related stereoisomer, (S)-4A-1, which are indicative of functional potency but do not directly quantify binding affinity.[2]

Therefore, this technical guide will provide a comprehensive overview of the principles and methodologies for determining the binding affinity and kinetics of agonists to the Glucagon-like peptide-1 receptor (GLP-1R), utilizing data from well-characterized and clinically relevant GLP-1R agonists as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Introduction to GLP-1 Receptor Binding

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity.[3] The binding of an agonist to the GLP-1R initiates a cascade of intracellular signaling events, primarily the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). The affinity and kinetics of this binding interaction are critical determinants of the agonist's potency, duration of action, and downstream signaling profile.

Binding Affinity refers to the strength of the interaction between the agonist and the receptor. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these parameters indicates a higher binding affinity.

Binding Kinetics describe the rates of the association (on-rate, kon) and dissociation (off-rate, koff) of the agonist to and from the receptor. These kinetic parameters determine how quickly an agonist binds to the receptor and how long it remains bound, which can significantly influence the temporal pattern of receptor signaling.[4]

Quantitative Data on Representative GLP-1R Agonists

The following tables summarize publicly available binding affinity and kinetic data for several well-studied GLP-1R agonists. These values have been determined using various experimental techniques and cell systems, which can contribute to inter-study variability.

Table 1: Binding Affinity of Selected GLP-1R Agonists

| Agonist | Binding Affinity Metric | Value | Cell Line | Reference |

| Semaglutide | pKd | ~7.4 | HEK293 | |

| GL0034 | pKd | ~7.6 | HEK293 | |

| GLP-1 | IC50 | 23.2 ± 12.2 nM | HEK293-hGLP-1R | |

| Exendin-4 | IC50 | 7.63 ± 2.78 nM | HEK293-hGLP-1R | |

| Semaglutide Analogue | Kd | 3.0 x 10-8 M | Computationally Derived | |

| Native Semaglutide | Kd | 3.4 x 10-6 M | Computationally Derived | |

| Wild-Type GLP-1R | IC50 | 5.2 x 10-9 M | COS-7 |

Table 2: Binding Kinetics of Selected GLP-1R Agonists

| Agonist | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Method | Reference |

| GLP-1 Val8 | Not specified | Not specified, but slower than GLP-1 | Radioligand Binding | |

| Various Peptide Agonists | Positively correlated with signaling onset | Not directly quantified | FRET-based assays | |

| HISHS-2001 | Similar to Tirzepatide | Significantly lower than Tirzepatide | FRET-based assay |

Experimental Protocols

The determination of binding affinity and kinetics for GLP-1R agonists relies on sophisticated in vitro assays. Below are detailed methodologies for commonly employed techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the binding of a fluorescently labeled ligand to the receptor in the presence of an unlabeled competitor agonist.

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the GLP-1R.

Materials:

-

HEK293 cells stably expressing SNAP-tagged GLP-1R.

-

Fluorescently labeled GLP-1R antagonist (e.g., exendin(9-39)-FITC).

-

Unlabeled test agonist.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

-

TR-FRET compatible microplate reader.

Procedure:

-

Cell Preparation: Culture HEK293-SNAP-GLP-1R cells to 80-90% confluency. Harvest and resuspend the cells in assay buffer to a desired concentration.

-

Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled antagonist to all wells.

-

Competition: Add serial dilutions of the unlabeled test agonist to the wells. Include control wells with no competitor (maximum binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

-

Cell Addition: Add the cell suspension to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is generated by the proximity of the fluorescent label on the antagonist to a fluorescent tag on the receptor.

-

Data Analysis: The decrease in the TR-FRET signal with increasing concentrations of the test agonist is used to generate a competition curve. The IC50 value is determined by fitting the data to a sigmoidal dose-response model. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay

This classic method uses a radiolabeled ligand to quantify binding to the receptor.

Objective: To determine the binding affinity (Ki or IC50) and binding kinetics (kon and koff) of a test compound.

Materials:

-

Cell membranes prepared from cells overexpressing GLP-1R.

-

Radiolabeled ligand (e.g., 125I-GLP-1).

-

Unlabeled test agonist.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure for Affinity Measurement (Competition Assay):

-

Reaction Setup: In microcentrifuge tubes, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test agonist in binding buffer.

-

Incubation: Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50.

Procedure for Kinetic Measurement:

-

Association Rate (kon): Incubate cell membranes with a fixed concentration of radiolabeled ligand. At various time points, terminate the reaction and measure the amount of bound ligand. The association rate is determined by fitting the data to a one-phase association model.

-

Dissociation Rate (koff): First, allow the binding of the radiolabeled ligand to the receptor to reach equilibrium. Then, initiate dissociation by adding a large excess of an unlabeled agonist. At various time points, measure the amount of remaining bound radioligand. The dissociation rate is determined by fitting the data to a one-phase or two-phase decay model.

Visualizations

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of GLP-1R Agonist 3, a potent long-acting analogue of human glucagon-like peptide-1 (GLP-1). For the purposes of this guide, the well-characterized molecule semaglutide is used as a representative example of "this compound." The document outlines its binding affinity and functional potency at the primary GLP-1 receptor (GLP-1R) in comparison to related G protein-coupled receptors (GPCRs) from the secretin family, namely the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR).

This guide includes comprehensive data tables for quantitative comparison, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support drug discovery and development efforts in the field of metabolic diseases.

Quantitative Selectivity Profile

This compound is a highly selective agonist for the GLP-1 receptor. Its structural modifications, including amino acid substitutions and acylation with a fatty acid moiety, are designed to enhance its affinity for GLP-1R and prolong its half-life, while minimizing off-target activity.[1][2] The following tables summarize the in vitro binding affinity and functional potency of this compound (semaglutide) against the human GLP-1R, GIPR, and GCGR.

Table 1: In Vitro Receptor Binding Affinity

This table presents the concentration of the agonist required to displace 50% of a radiolabeled ligand from the receptor (IC50), a measure of binding affinity.

| Agonist | Receptor | Assay Type | Species | IC50 (nM) | Reference |

| This compound | GLP-1R | Radioligand Displacement | Human | 0.38 | [3] |

| This compound | GIPR | Not Reported (Negligible Activity) | Human | >10,000 (est.) | [4] |

| This compound | GCGR | Not Reported (Negligible Activity) | Human | >10,000 (est.) | [2] |

Note: Specific IC50 values for this compound at GIPR and GCGR are not prominently published, consistent with its high selectivity. The estimated values reflect a potency that is at least 100-fold lower than the native ligand for GIPR and a lack of effect on glucagon action for GCGR, indicating minimal binding affinity.

Table 2: In Vitro Functional Potency

This table presents the concentration of the agonist required to elicit a half-maximal response (EC50) in a functional assay, typically measuring the production of the second messenger cyclic AMP (cAMP).

| Agonist | Receptor | Assay Type | Species | EC50 (pM) | Reference |

| This compound | GLP-1R | cAMP Accumulation | Human | 6.2 | |

| This compound | GIPR | cAMP Accumulation | Human | >10,000 | |

| This compound | GCGR | cAMP Accumulation | Human | >10,000 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling cascade activated by this compound and a typical workflow for assessing its functional potency.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound's selectivity profile.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki or IC50) of this compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.

1. Cell Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., GLP-1R, GIPR, or GCGR).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform a low-speed centrifugation (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration via a Bradford or BCA assay.

2. Competition Binding Reaction:

-

In a 96-well plate, set up reaction tubes containing:

- A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1 for GLP-1R) at approximately its dissociation constant (Kd).

- Increasing concentrations of the unlabeled competitor, this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

- Control for non-specific binding containing a high concentration of an unlabeled reference agonist (e.g., 1 µM native GLP-1).

- Control for total binding containing only the radioligand and membranes.

-

Add 20-50 µg of the prepared cell membranes to each well.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

3. Filtration and Measurement:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of the agonist.

-

Determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) upon receptor activation, providing a measure of its potency (EC50).

1. Cell Preparation:

-

Seed cells stably expressing the human receptor of interest into a 96-well cell culture plate at an appropriate density (e.g., 50,000 cells/well).

-

Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS containing 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 1 mM IBMX) and incubate for 1 hour at 37°C.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Add the diluted agonist to the respective wells and incubate for 30 minutes at 37°C.

3. cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Add the detection reagents provided in the kit to the cell lysate. These reagents typically involve a competitive binding reaction between the cAMP produced by the cells and a labeled cAMP conjugate.

-

Incubate the plate for the recommended time (e.g., 1 hour at room temperature) to allow the detection reaction to proceed.

-

Measure the signal using a plate reader compatible with the detection technology (e.g., fluorescence, luminescence). The signal generated is typically inversely proportional to the amount of cAMP produced.

4. Data Analysis:

-

Convert the raw signal data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 value using a four-parameter logistic curve fit.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of downstream signaling pathways by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), another hallmark of GLP-1R activation.

1. Cell Culture and Stimulation:

-

Culture cells expressing the receptor of interest in 6-well plates until they reach 80-90% confluency.

-

To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.

-

Stimulate the cells with various concentrations of this compound for a short duration (e.g., 5-10 minutes) at 37°C.

2. Protein Extraction:

-

After stimulation, place the plates on ice and aspirate the media.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding 100 µL of 2x SDS gel loading buffer or a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Sonicate or vortex briefly and heat at 95-100°C for 5-10 minutes to denature the proteins.

3. Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

To normalize the data, strip the membrane and re-probe it with an antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized p-ERK/total ERK ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

References

- 1. GLP-1, GIP and glucagon receptor poly-agonists: A new era in obesity pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Potential for Oral Bioavailability and Formulation of GLP-1R Agonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of orally bioavailable glucagon-like peptide-1 receptor (GLP-1R) agonists represents a significant advancement in the treatment of type 2 diabetes and obesity, offering improved patient compliance over injectable formulations. This technical guide provides an in-depth analysis of the potential for oral bioavailability and the formulation strategies for a hypothetical "GLP-1R agonist 3," drawing upon established principles and data from analogous compounds in the field. We will explore key data, experimental protocols for characterization, and the underlying signaling pathways.

Quantitative Data on Oral Bioavailability and Efficacy

The oral bioavailability of peptide and small molecule GLP-1R agonists is a critical parameter influencing their therapeutic potential. Formulation with permeation enhancers is a key strategy to improve this. Below are tables summarizing preclinical and clinical data for representative GLP-1R agonists, which can serve as a benchmark for the development of "this compound."

Table 1: Preclinical Oral Bioavailability of GLP-1R Agonists

| Compound | Animal Model | Formulation | Oral Bioavailability (%) | Source |

| SHR-2042 | Rat | With SNAC (1:10 w/w) | 0.083 | [1] |

| SHR-2042 | Rat | With SNAC (1:30 w/w) | 0.32 | [1] |

| SHR-2042 | Rat | With SNAC (1:60 w/w) | 2.83 | [1] |

| SHR-2042 | Monkey | With SNAC (1:30 w/w) | 3.39 | [1] |

| Semaglutide | Human | With SNAC (300 mg) | 0.4 - 1.0 |

Table 2: Clinical Efficacy of Oral GLP-1R Agonists (Small Molecules)

| Compound | Study Phase | Population | Key Finding | Source |

| Orforglipron | Phase 3 | Adults with T2D | Significant A1C reduction and weight loss | [2] |

| Danuglipron | Phase 2b | Adults with obesity | Placebo-adjusted weight reduction of -8% to -13% at 32 weeks | |

| GSBR-1290 | Phase 2a | Adults with obesity | Placebo-adjusted mean weight decrease of 6.2% at 12 weeks | |

| GSBR-1290 | Phase 1b | Healthy overweight/obese | Mean body weight reduction up to 4.9 kg at 28 days |

Table 3: Composition of Rybelsus® (Oral Semaglutide) Tablets

| Component | Quantity per Tablet | Purpose | Source |

| Semaglutide | 3 mg, 7 mg, or 14 mg | Active Pharmaceutical Ingredient | |

| Salcaprozate sodium (SNAC) | 300 mg | Permeation Enhancer | |

| Microcrystalline cellulose | Varies | Filler, Binder | |

| Povidone | Varies | Binder | |

| Magnesium stearate | Varies | Lubricant |

Key Experimental Protocols

The development and characterization of oral GLP-1R agonists involve a suite of specialized experimental protocols. Below are detailed methodologies for key assays.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This method is crucial for evaluating the intestinal permeability of a drug candidate.

Objective: To determine the effective permeability coefficient (Peff) of "this compound" in a specific segment of the rat intestine.

Materials:

-

Male Sprague-Dawley or Wistar rats (fasted overnight)

-

Anesthetic (e.g., pentobarbital)

-

Krebs-Ringer buffer (perfusion solution)

-

"this compound" dissolved in perfusion solution

-

Surgical instruments, cannulas, and a perfusion pump

-

Analytical instrumentation (e.g., HPLC-MS/MS) for drug quantification

Procedure:

-

Anesthetize the rat and place it on a heated pad to maintain body temperature.

-

Perform a midline abdominal incision to expose the small intestine.

-

Isolate a 10-15 cm segment of the jejunum, taking care not to disturb the blood supply.

-

Cannulate the proximal and distal ends of the isolated segment.

-

Gently rinse the segment with warm saline to remove residual contents.

-

Perfuse the segment with blank Krebs-Ringer buffer for a 30-minute equilibration period at a constant flow rate (e.g., 0.2 mL/min).

-

After equilibration, switch to the perfusion solution containing "this compound" at a known concentration.

-

Collect perfusate samples from the outlet cannula at regular intervals (e.g., every 15-20 minutes) for up to 120 minutes.

-

At the end of the experiment, measure the exact length of the perfused intestinal segment.

-

Analyze the concentration of "this compound" in the collected samples using a validated analytical method.

-

Calculate the Peff using the following equation, correcting for net water flux: Peff = (Q * (Cin - Cout)) / (2 * π * r * L) where Q is the flow rate, Cin and Cout are the inlet and outlet concentrations, r is the intestinal radius, and L is the length of the segment.

cAMP Accumulation Assay (HTRF)

This is a primary functional assay to determine the in vitro potency and efficacy of a GLP-1R agonist.

Objective: To measure the dose-dependent increase in intracellular cyclic adenosine monophosphate (camp) in response to "this compound" in cells expressing the human GLP-1 receptor.

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

"this compound" and a reference agonist (e.g., native GLP-1).

-

cAMP HTRF assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate conjugate, and lysis buffer).

-

White, low-volume 384-well assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed HEK293-hGLP-1R cells into a 384-well plate and incubate overnight.

-

Prepare serial dilutions of "this compound" and the reference agonist in assay buffer containing a PDE inhibitor.

-

Remove the culture medium from the cells and add the agonist dilutions.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log of the agonist concentration to determine EC50 and Emax values.

Biophysical Characterization of Peptide-Enhancer Interaction

For peptide-based agonists, understanding the interaction with permeation enhancers like SNAC is crucial.

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is used to assess the oligomeric state of the peptide in the presence and absence of the permeation enhancer. A change in the elution profile and molecular weight can indicate that the enhancer promotes the monomeric form of the peptide, which is often more readily absorbed.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction between the peptide and the enhancer. This helps to understand the driving forces of their association. The peptide solution is placed in the sample cell, and the enhancer solution is titrated into it. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of the peptide. By comparing the CD spectra of the peptide with and without the enhancer, one can determine if the enhancer induces any conformational changes in the peptide that might facilitate its absorption.

-

Dynamic Light Scattering (DLS): DLS is employed to measure the size of particles in the formulation, such as micelles formed by the permeation enhancer that may encapsulate the peptide. This provides insights into the colloidal properties of the formulation.

Signaling Pathways and Experimental Workflows

The therapeutic effects of GLP-1R agonists are mediated through a complex network of intracellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

GLP-1R Signaling Pathway

Activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gαs signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate the downstream physiological effects, including enhanced glucose-dependent insulin secretion from pancreatic β-cells. Some GLP-1R agonists may also engage β-arrestin pathways, which can be associated with receptor desensitization and internalization, as well as distinct signaling events. Biased agonists that preferentially activate the Gαs pathway over β-arrestin recruitment are of significant interest for potentially improved therapeutic profiles.

Experimental Workflow for Oral GLP-1R Agonist Characterization

A logical workflow is essential for the systematic evaluation of a new oral GLP-1R agonist candidate. This process typically moves from in vitro characterization to in vivo assessment of bioavailability and efficacy.

Conclusion

The development of "this compound" as an oral therapeutic requires a multifaceted approach focused on optimizing its intrinsic properties and its formulation. Enhancing oral bioavailability through the use of permeation enhancers like SNAC is a clinically validated strategy. A thorough characterization using a suite of in vitro and in vivo experimental protocols is essential to determine the potency, efficacy, and pharmacokinetic profile of the new candidate. Understanding the underlying signaling pathways will further guide the development of next-generation agonists with potentially improved therapeutic windows. The data and methodologies presented in this guide provide a robust framework for advancing "this compound" through preclinical and into clinical development.

References

The Evolving Landscape of GLP-1 Receptor Agonists: A Technical Guide to the Intellectual Property and Core Science

For Researchers, Scientists, and Drug Development Professionals

The therapeutic class of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists has revolutionized the management of type 2 diabetes and obesity.[1][2] As research and development in this area intensifies, with a focus on oral formulations, multi-agonists, and new therapeutic indications, a thorough understanding of the patent landscape and underlying scientific principles is critical for innovation.[3][4] This guide provides an in-depth analysis of the core intellectual property considerations and key experimental methodologies relevant to a hypothetical next-generation compound, "GLP-1R agonist 3," drawing from the extensive data on existing and emerging agents in this class.

I. The GLP-1R Agonist Patent Landscape: A Strategic Overview

The intellectual property surrounding GLP-1R agonists is complex and multifaceted, extending beyond the active pharmaceutical ingredient (API) to encompass formulations, delivery devices, and methods of use.[4] Analysis of the patent landscape for leading GLP-1R agonists reveals a strategic approach by pharmaceutical companies to build robust patent portfolios that extend market exclusivity.

A study of 10 brand-name GLP-1R agonist products revealed a median of 19.5 patents listed with the FDA per product. A significant portion of these patents, approximately 54%, are directed towards the delivery devices rather than the active ingredients themselves. This highlights the importance of innovation in drug delivery systems, such as pen injectors and autoinjectors, in securing market protection.

Furthermore, companies are actively pursuing patents for new uses and formulations of existing GLP-1R agonists. This strategy of "drug repurposing" allows for the extension of a drug's commercial lifespan by protecting its use in new therapeutic areas beyond its initial indication. Recent patent filings also indicate a strong trend towards the development of oral formulations and multi-agonists that target other receptors in addition to GLP-1R, such as GIP and glucagon receptors.

Table 1: Representative Patent Landscape for GLP-1R Agonists

| Patent Category | Description | Key Strategic Importance | Representative Examples |

| Composition of Matter | Patents covering the novel chemical structure of the GLP-1R agonist. | Core protection for the active pharmaceutical ingredient. | Patents for semaglutide, liraglutide, etc. |

| Formulation | Patents protecting specific formulations, including excipients and stabilization technologies. | Enhancing bioavailability, stability, and patient compliance. Particularly crucial for oral formulations. | Compositions designed for subcutaneous or oral administration. |

| Delivery Device | Patents for the drug delivery system, such as pen injectors or autoinjectors. | Improving ease of use, safety, and dosing accuracy. A significant component of the overall patent portfolio. | Patents covering the mechanics and design of injection pens. |

| Method of Use | Patents covering the use of the GLP-1R agonist to treat specific medical conditions. | Expanding market exclusivity to new therapeutic indications like obesity, cardiovascular risk reduction, and potentially neurodegenerative diseases. | Patents for the use of semaglutide in weight management (Wegovy®). |

| Combination Therapy | Patents for the co-administration of a GLP-1R agonist with other therapeutic agents. | Creating synergistic effects and expanding the therapeutic utility of the drug. | Combinations with SGLT2 inhibitors or other metabolic drugs. |

II. Core Signaling Pathways and Mechanism of Action

GLP-1R agonists exert their therapeutic effects by mimicking the action of the endogenous incretin hormone GLP-1. Activation of the GLP-1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that lead to a variety of physiological responses.

The primary mechanism involves the stimulation of glucose-dependent insulin secretion from pancreatic β-cells. This glucose-dependent action is a key advantage of GLP-1R agonists, as it minimizes the risk of hypoglycemia. Additionally, these agents suppress the secretion of glucagon, a hormone that raises blood glucose levels, further contributing to glycemic control.

Beyond their effects on the pancreas, GLP-1R agonists also slow gastric emptying, which helps to reduce postprandial glucose excursions and promotes a feeling of fullness. They also act on the central nervous system to reduce appetite and food intake, leading to weight loss.

III. Key Experiments and Methodologies

The development and characterization of a novel GLP-1R agonist like "this compound" would involve a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for some of the key assays.

A. In Vitro Receptor Binding and Activation Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of "this compound" to the human GLP-1 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of the unlabeled test compound ("this compound").

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

2. cAMP Accumulation Assay

-

Objective: To measure the functional potency (EC₅₀) of "this compound" in activating the GLP-1 receptor and stimulating intracellular cyclic AMP (cAMP) production.

-

Methodology:

-

Plate cells expressing the human GLP-1 receptor in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of "this compound" for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value.

-

B. In Vivo Efficacy Studies

1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

-

Objective: To evaluate the effect of "this compound" on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

-

Methodology:

-

Fast the animals overnight.

-

Administer "this compound" or vehicle control via the intended clinical route (e.g., subcutaneous injection or oral gavage).

-

After a specified pre-treatment period, administer a bolus of glucose orally.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Measure blood glucose and plasma insulin levels.

-

Calculate the area under the curve (AUC) for glucose and insulin to assess the improvement in glucose tolerance and insulin secretion.

-

2. Chronic Weight Management Study in a Diet-Induced Obesity (DIO) Model

-

Objective: To assess the long-term efficacy of "this compound" on body weight, food intake, and body composition in an animal model of obesity.

-

Methodology:

-

Induce obesity in rodents (e.g., C57BL/6J mice) by feeding them a high-fat diet for several weeks.

-

Randomize the obese animals into treatment groups to receive "this compound" or vehicle control daily for an extended period (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the study, determine body composition (fat mass and lean mass) using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).

-

Collect terminal blood samples for analysis of metabolic parameters (e.g., lipids, glucose, insulin).

-

IV. Clinical Trial Landscape and Data Presentation

The clinical development of GLP-1R agonists has been marked by a series of large-scale, head-to-head trials that have established the efficacy and safety profiles of different agents. These trials provide a valuable benchmark for the development of "this compound."

Table 2: Representative Phase III Clinical Trial Data for GLP-1R Agonists in Type 2 Diabetes

| Agent | Trial Name (Example) | Comparator | Mean ∆ HbA1c from Baseline | Mean ∆ Body Weight from Baseline |

| Semaglutide (Subcutaneous) | SUSTAIN 7 | Dulaglutide | -1.5% to -1.8% | -4.6 kg to -6.5 kg |

| Liraglutide | LEAD-6 | Exenatide BID | -1.12% | -3.24 kg |

| Dulaglutide | AWARD-6 | Liraglutide | -1.42% | -2.90 kg |

| Oral Semaglutide | PIONEER 4 | Liraglutide | -1.2% | -4.4 kg |

| Orforglipron (Oral) | ACHIEVE-1 | Placebo | -1.3% to -1.6% | -4.4 kg to -7.3 kg |

Data are illustrative and sourced from various clinical trials. Actual results may vary.

Table 3: Representative Phase III Clinical Trial Data for GLP-1R Agonists in Obesity

| Agent | Trial Name (Example) | Comparator | Mean ∆ Body Weight from Baseline |

| Semaglutide 2.4 mg | STEP 1 | Placebo | -14.9% |

| Liraglutide 3.0 mg | SCALE Obesity and Prediabetes | Placebo | -8.4% |

| Tirzepatide (GIP/GLP-1RA) | SURMOUNT-1 | Placebo | -15.0% to -20.9% |

| Retatrutide (GLP-1/GIP/GCG) | Phase 2 | Placebo | Up to -24.2% |

Data are illustrative and sourced from various clinical trials. Actual results may vary.

V. Future Directions and Emerging Trends

The field of GLP-1R agonism is continuously evolving, with several key trends shaping the future of this therapeutic class:

-

Oral Formulations: The development of orally available small molecule GLP-1R agonists is a major focus, offering improved convenience and patient compliance.

-

Multi-agonists: Co-agonists that target multiple receptors, such as GIP and glucagon in addition to GLP-1, are demonstrating even greater efficacy in weight loss and glycemic control.

-

New Therapeutic Indications: The pleiotropic effects of GLP-1R agonists are being explored for a wide range of conditions, including non-alcoholic steatohepatitis (NASH), cardiovascular disease, and neurodegenerative disorders.

-

Personalized Medicine: Future research may focus on identifying patient populations that are most likely to respond to specific GLP-1R agonist therapies, leading to more personalized treatment approaches.

References

Whitepaper: In Silico Modeling and Molecular Docking of a Novel GLP-1R Agonist

Topic: "GLP-1R Agonist 3" (In Silico Modeling and Molecular Docking Studies) Audience: Researchers, scientists, and drug development professionals. Reference Compound: Danuglipron (PF-06882961), a representative small-molecule GLP-1R agonist, will be used as the primary example for "this compound".

Executive Summary

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) and a primary therapeutic target for type 2 diabetes and obesity. While peptide-based agonists have been highly successful, their injectable administration limits patient compliance. The development of orally bioavailable, small-molecule agonists represents a significant therapeutic advance. This guide provides an in-depth technical overview of the computational methodologies used to characterize a representative small-molecule agonist, Danuglipron (PF-06882961). We detail the in silico modeling, molecular docking protocols, and the key signaling pathways involved, presenting quantitative data and validated experimental workflows to guide future research and development in this domain.

Introduction to GLP-1R and Small-Molecule Agonists

GLP-1R activation in pancreatic β-cells stimulates glucose-dependent insulin secretion, inhibits glucagon release, and promotes β-cell proliferation.[1][2] The native ligands for GLP-1R are peptides, but recent breakthroughs have led to the discovery of potent, orally active small molecules.[3][4] These non-peptide agonists, such as Danuglipron, often bind to allosteric or novel orthosteric sites deep within the transmembrane (TM) domain, distinct from the binding sites of endogenous peptides.[5]

Computational methods, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, are indispensable for elucidating the binding modes of these novel agonists and for driving the structure-based design of new chemical entities.

GLP-1R Signaling Pathways

GLP-1R activation initiates a cascade of intracellular events primarily through G-protein-dependent pathways. The canonical pathway involves the coupling to the Gαs subunit, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to downstream effects that culminate in enhanced insulin granule exocytosis. Additionally, GLP-1R can signal through β-arrestin pathways, which are involved in receptor internalization and can also mediate distinct downstream signaling events. Danuglipron has been shown to act as a full agonist for the Gαs pathway and a partial agonist for the β-arrestin pathway.

In Silico Experimental Protocols

A robust computational workflow is critical for identifying and characterizing novel GLP-1R agonists. The following protocols outline a standard approach for molecular docking and simulation.

Protocol 1: Molecular Docking

This protocol describes the process for docking a small-molecule ligand, such as Danuglipron, into the GLP-1R structure.

-

Receptor Preparation:

-

Obtain the high-resolution crystal or cryo-EM structure of the human GLP-1R in complex with a small-molecule agonist (e.g., PDB ID: 6X1A).

-

Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), remove water molecules, co-factors, and any non-target ligands from the structure.

-

Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops using tools like Prime.

-

Perform a constrained minimization of the protein structure to relieve steric clashes, typically using an OPLS force field.

-

-

Ligand Preparation:

-

Generate the 3D structure of the ligand (Danuglipron).

-

Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4 ± 0.5).

-

Perform energy minimization for each generated ligand conformation.

-

-

Grid Generation:

-

Define the binding site (docking grid) based on the location of the co-crystallized ligand in the PDB structure.

-

The grid box should be centered on the binding pocket and large enough to encompass the entire site, typically a 20 Å x 25 Å x 25 Å box for the Danuglipron binding site. Key residues defining this pocket include Trp33 from the extracellular domain (ECD) and residues from TM1, TM2, TM3, and TM7.

-

-

Docking Execution:

-

Utilize a validated docking program such as Glide, AutoDock Vina, or GOLD.

-

For Glide, use Standard Precision (SP) or Extra Precision (XP) mode.

-

Allow for ligand flexibility while keeping the receptor rigid or employing induced-fit docking (IFD) to allow for minor side-chain rearrangements upon ligand binding.

-

Generate a set of top-scoring poses (e.g., 10-20) for each ligand.

-

-

Pose Analysis and Scoring:

-

Analyze the top-ranked docking poses based on their docking score (e.g., GlideScore, ΔG) and visual inspection of key interactions.

-

Key interactions for Danuglipron include hydrogen bonds and van der Waals interactions with residues in ECL1, ECL2, and the crucial Trp33.

-

Calculate binding free energy using post-docking methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) for rescoring and improved accuracy.

-

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol is used to assess the stability of the docked ligand-receptor complex over time.

-

System Preparation:

-

Select the best-ranked pose from the molecular docking study as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) in a periodic boundary box.

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization and equilibration steps. First, minimize with restraints on the protein and ligand, then gradually release the restraints to allow the system to relax.

-

Equilibrate the system under NVT (constant volume) and then NPT (constant pressure) ensembles until temperature, pressure, and density are stable.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample conformational space adequately.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein backbone and ligand position.

-